molecular formula C15H15N3OS2 B2698125 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034468-95-4

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2698125
CAS No.: 2034468-95-4
M. Wt: 317.43
InChI Key: MWSVSXKZFFNRPA-UHFFFAOYSA-N
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Description

This compound features a benzo[b]thiophene scaffold linked via a propan-2-yl group to a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety. The 1,2,3-thiadiazole ring is a privileged structure in medicinal chemistry due to its bioisosteric properties and metabolic stability. The benzo[b]thiophene component enhances lipophilicity and π-π stacking interactions, which are critical for binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-9(16-15(19)14-10(2)17-18-21-14)7-11-8-20-13-6-4-3-5-12(11)13/h3-6,8-9H,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSVSXKZFFNRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC(C)CC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of other complex organic molecules and as a building block in organic synthesis.

Biology: It has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents.

Medicine: Research has indicated its use in medicinal chemistry, where it may serve as a precursor for drug development.

Industry: Its unique properties make it valuable in material science and the development of new chemical products.

Mechanism of Action

The exact mechanism of action of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) Org 214007-0
  • Structure : Contains a 4-methyl-1,2,3-thiadiazole-5-carboxamide group fused to a dibenzoazepine scaffold .
  • Activity: Acts as a non-steroidal selective glucocorticoid receptor modulator with anti-inflammatory properties.
  • Key Differences : The benzo[b]thiophene in the target compound is replaced by a dibenzoazepine, enhancing steric bulk and altering receptor selectivity .
(b) EBF Analogues (8d, 8l, 8m)
  • Structure : Derivatives of (E)-β-farnesene (EBF) with a 4-methyl-1,2,3-thiadiazole-5-carboxamide group substituted with naphthyl or pyridyl moieties .
  • Activity : Exhibit insecticidal and repellent activity against Myzus persicae (LC₅₀ = 8.4–12.8 µg/mL), outperforming EBF but less potent than pymetrozine .
  • Key Differences : The benzo[b]thiophene in the target compound is absent; instead, these analogues prioritize aliphatic chains for pheromone mimicry.
(c) N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide (3a–d)
  • Structure : 1,3,4-Thiadiazole carboxamides with thioxo groups and aryl substitutions .
  • Key Differences : The 1,3,4-thiadiazole core differs from the 1,2,3-thiadiazole in the target compound, altering electronic properties and binding interactions.

Functional Group Variations

(a) Aryl Thiazole-Triazole Hybrids (9a–e)
  • Structure : Combine thiazole and triazole rings with aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) .
  • Key Differences : Lack the benzo[b]thiophene and 1,2,3-thiadiazole moieties, focusing instead on triazole-thiazole synergy.
(b) 5-(S-Alkyl)-1,3,4-Thiadiazole-2-Carboxamides
  • Structure : Feature alkyl chains at the 5-position of the thiadiazole ring .
  • Activity : Moderate antifungal activity (e.g., 50–70% inhibition at 50 µg/mL) .
  • Key Differences : The 1,3,4-thiadiazole isomer and alkyl substituents reduce planarity compared to the target compound.

Structure-Activity Relationship (SAR) Insights

  • Thiadiazole Position : 1,2,3-Thiadiazoles (target compound, Org 214007-0) exhibit superior metabolic stability over 1,3,4-thiadiazoles due to reduced ring strain .
  • Aromatic Substitutions : Benzo[b]thiophene enhances lipophilicity and target engagement compared to aliphatic chains (EBF analogues) or smaller aryl groups (9a–e) .
  • Functional Groups : The carboxamide group is critical for hydrogen bonding with biological targets, as seen in both anticancer and anti-inflammatory activities .

Biological Activity

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S, with a molecular weight of 329.4 g/mol. The structure features a thiadiazole ring, which is known for its biological significance, particularly in the development of pharmacologically active compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Involving the reaction of benzo[b]thiophene derivatives with thiadiazole carboxylic acids.
  • Cyclization : Forming the thiadiazole ring through cyclization reactions under acidic or basic conditions.
  • Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity and yield.

Antimicrobial Activity

Recent studies have shown that compounds similar to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole exhibit significant antimicrobial properties:

  • Antitubercular Activity : A related series demonstrated potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .

Anticancer Activity

The compound has been evaluated for anticancer properties against various human cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-75.85
A5493.0
HCT1160.63 - 1.32

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The proposed mechanisms through which N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole exerts its biological effects include:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cell signaling pathways.
  • Receptor Modulation : Binding to receptors that regulate cellular proliferation and apoptosis.
  • Oxidative Stress Induction : Enhancing reactive oxygen species (ROS) levels leading to cell death in cancer cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Anticancer Effects :
    • A study evaluated the anticancer effects of thiadiazole derivatives on MCF-7 and A549 cell lines, revealing significant growth inhibition and apoptosis induction .
  • Antimicrobial Screening :
    • In vitro tests showed promising antibacterial activity against various strains, suggesting its potential use as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic pathways for N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction yields be improved?

Methodological Answer:

  • Step 1: Begin with the condensation of benzo[b]thiophene-3-carboxaldehyde with propan-2-amine under reflux in a polar aprotic solvent (e.g., dimethylformamide, DMF) to form the imine intermediate.
  • Step 2: Introduce the thiadiazole moiety via cyclization using thiosemicarbazide in acidic conditions (e.g., HCl/EtOH), followed by methylation at the 4-position using methyl iodide .
  • Yield Optimization: Ultrasound-assisted synthesis reduces reaction time by 30–50% compared to traditional methods. Solvent choice (DMF vs. acetonitrile) and temperature control (60–80°C) are critical for minimizing side products .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm regiochemistry of the thiadiazole and benzo[b]thiophene groups. The methyl group at C4 of the thiadiazole appears as a singlet at δ 2.5–2.7 ppm in 1^1H NMR .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 345.08) and fragmentation patterns .
  • Infrared Spectroscopy (IR): Key peaks include C=O stretch (~1680 cm1^{-1}) and aromatic C-S vibrations (670–750 cm1^{-1}) .

Q. What preliminary biological screening assays are recommended for assessing its bioactivity?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Anticancer Potential: MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition: Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or kinases .

Advanced Research Questions

Q. How can contradictory data on its bioactivity across studies be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, solvent controls). For example, DMSO concentrations >0.1% may artificially suppress activity .
  • Metabolic Stability: Use hepatic microsome assays to evaluate compound degradation. Contradictions in in vivo vs. in vitro results often arise from poor pharmacokinetic properties .
  • Structural Confirmation: Re-validate compound purity via HPLC (>95%) and X-ray crystallography to rule out polymorphic effects .

Q. What computational strategies are effective for predicting its structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with the thiadiazole’s nitrogen atoms and hydrophobic contacts with the benzo[b]thiophene .
  • QSAR Modeling: Train models using descriptors like LogP, polar surface area, and electronegativity of substituents. Validate with experimental IC50_{50} data from analogues .
  • MD Simulations: Simulate ligand-protein stability over 100 ns to assess binding mode consistency .

Q. How can regiochemical ambiguities in the thiadiazole ring be addressed during synthesis?

Methodological Answer:

  • Isotopic Labeling: Introduce 15^{15}N at specific positions to track cyclization pathways via 15^{15}N NMR .
  • Competitive Reaction Studies: Compare yields under varying catalysts (e.g., ZnCl2_2 vs. BF3_3-Et2_2O) to identify regioselective conditions .
  • X-ray Crystallography: Resolve crystal structures of intermediates to confirm regiochemistry .

Q. What strategies mitigate oxidative degradation of the benzo[b]thiophene moiety during storage?

Methodological Answer:

  • Stabilization: Store under inert gas (argon) at –20°C in amber vials. Add antioxidants (e.g., BHT at 0.01% w/v) to DMSO stock solutions .
  • Degradation Analysis: Monitor via LC-MS for sulfoxide/sulfone byproducts. Adjust storage pH to 6–7 to slow oxidation .

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